
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine, also known as CQ1, is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to protect against oxidative stress and neuronal damage.
作用機序
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been found to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis, cell cycle arrest, and autophagy. It also inhibits angiogenesis and metastasis. In immune cells, this compound suppresses the production of pro-inflammatory cytokines and enhances the production of anti-inflammatory cytokines. In neuronal cells, this compound protects against oxidative stress and neuronal damage.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine has several advantages for lab experiments, such as its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and modify. However, there are also some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects. Therefore, careful optimization of the experimental conditions is necessary to ensure the accuracy and reproducibility of the results.
将来の方向性
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine. One direction is to further investigate its therapeutic potential in different diseases, such as autoimmune disorders and viral infections. Another direction is to explore its synergistic effects with other drugs or therapies. Additionally, the development of new analogs with improved pharmacological properties and selectivity is also an important direction for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its therapeutic potential and to develop new drugs with improved efficacy and safety.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methyl-4-quinolinamine involves the condensation of 5-chloro-2-methoxyaniline with 2-methyl-4-quinolinecarboxaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-methoxy-2-methylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-8-16(14-10-13(22-2)5-6-15(14)20-11)21-17-9-12(19)4-7-18(17)23-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXBVMGKYBJYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

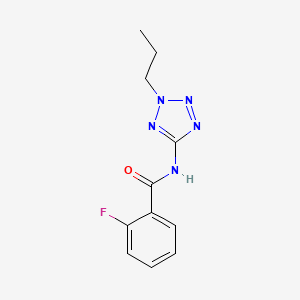
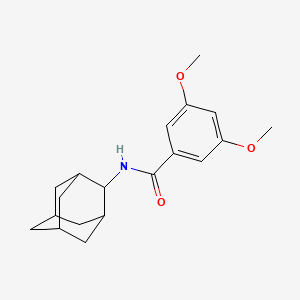
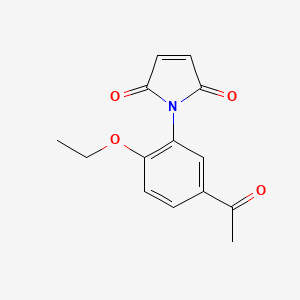
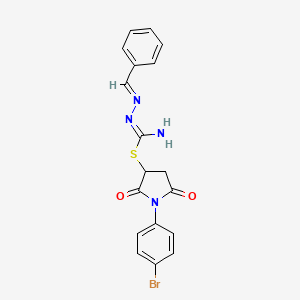
![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}isonicotinohydrazide](/img/structure/B5762213.png)

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5762230.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
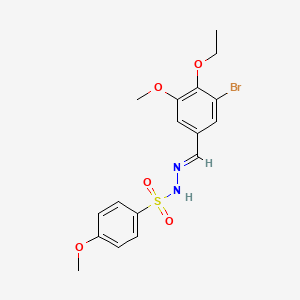
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)
